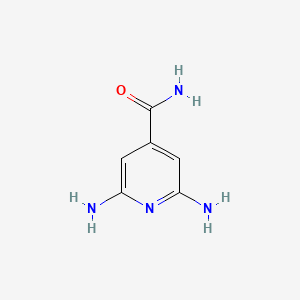

2,6-Diaminoisonicotinamide

Beschreibung

2,6-Diaminoisonicotinamide is a pyridine-derived compound featuring amino (-NH₂) groups at the 2- and 6-positions of the isonicotinamide scaffold. The compound’s amide and amino functional groups confer unique reactivity, making it a candidate for further exploration in drug development and materials science.

Eigenschaften

Molekularformel |

C6H8N4O |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

2,6-diaminopyridine-4-carboxamide |

InChI |

InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11)(H4,7,8,10) |

InChI-Schlüssel |

YWZVQYIMUJHBAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1N)N)C(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2,6-Diaminopimelic Acid (Mixture of Isomers)

Structural Differences: Unlike 2,6-diaminoisonicotinamide, 2,6-diaminopimelic acid is a diamino dicarboxylic acid with a linear carbon chain, classified as a bacterial cell wall component . Key Properties:

- Reactivity: Incompatible with strong oxidizers (e.g., peroxides), leading to decomposition into nitrogen oxides (NOₓ), CO₂, and CO .

- Toxicity: No available toxicological data, limiting safety assessments . Applications: Serves as a biomarker in bacterial metabolism studies.

2,6-Diethylthioisonicotinamide (Ethionamide Impurity E)

Structural Differences: Replaces amino groups with ethylthio (-S-C₂H₅) substituents at positions 2 and 6, altering electronic and steric properties . Key Properties:

- Pharmacological Role : As an impurity in ethionamide (an antitubercular drug), its presence may affect drug efficacy or safety.

- Stability: Thioether groups may enhance lipophilicity compared to amino groups, influencing metabolic pathways.

N-(2,6-Dimethylphenyl)acetamide

Structural Differences: Features an acetamide group attached to a dimethyl-substituted benzene ring, diverging from the pyridine core of this compound . Key Properties:

- Applications : Used in organic synthesis and as a reference standard.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Functional Group Impact: Amino groups in this compound enhance solubility and hydrogen-bonding capacity compared to thioether or methyl substituents in analogs .

- Safety Considerations: The lack of toxicity data for 2,6-diaminopimelic acid underscores the need for rigorous testing in related compounds .

- Synthetic Utility: Chromatographic and computational methods (e.g., from ) could be adapted to analyze purity and stability of this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.